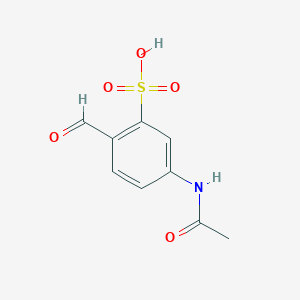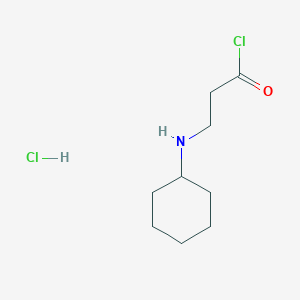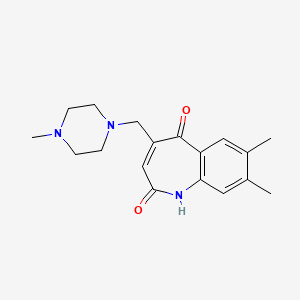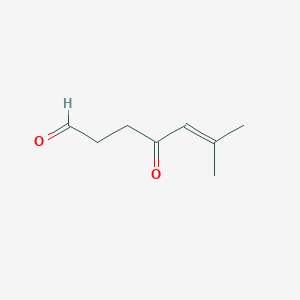
6-Methyl-4-oxohept-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-oxohept-5-enal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a methyl group, a ketone group, and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxohept-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentanal with acetaldehyde, followed by oxidation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts like rhodium or palladium can facilitate the formation of the compound through selective oxidation reactions. These methods are designed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-oxohept-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to their respective alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: 6-Methyl-4-oxoheptanoic acid.
Reduction: 6-Methyl-4-hydroxyhept-5-enal and 6-Methyl-4-oxohept-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-oxohept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 6-Methyl-4-oxohept-5-enal exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical interactions. In biological systems, the compound may interact with enzymes such as aldehyde dehydrogenases, facilitating its conversion to other metabolites.
Comparison with Similar Compounds
- 4-Methyl-2-nitro-5-oxohept-3-enal
- 4-Methyl-5-oxo-2-nitrohept-3-enal
- 4-Methyl-6-nitro-3-oxohept-4-enal
- 6-Formyl-4-methyl-2-nitrohex-3-enal
Comparison: 6-Methyl-4-oxohept-5-enal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
65199-76-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-methyl-4-oxohept-5-enal |
InChI |
InChI=1S/C8H12O2/c1-7(2)6-8(10)4-3-5-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
HOXCORMEOKUFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

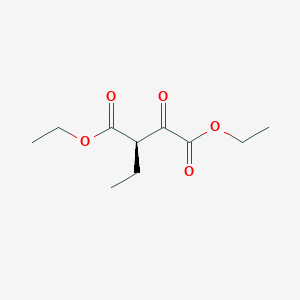

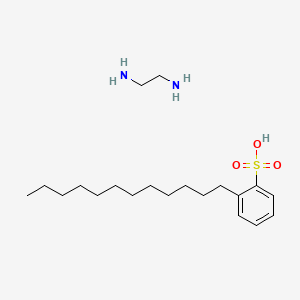
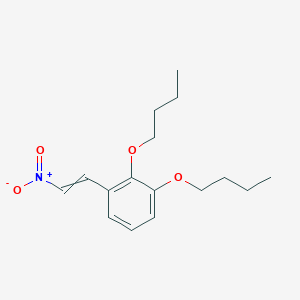
![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
